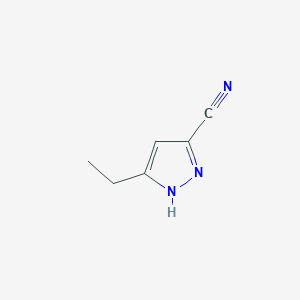
4-amino-3-(2-hydroxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(2-hydroxyphenyl)butanoic acid is an organic compound that features both an amino group and a hydroxyphenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(2-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reduction of N-Boc-D-tyrosine methyl ester using DiBAL (diisobutylaluminum hydride) to form an aldehyde intermediate. This intermediate is then converted to the desired product through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-(2-hydroxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
4-amino-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-amino-3-(2-hydroxyphenyl)butanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: This compound has a similar structure but with different positioning of the hydroxy group.
3-amino-4-(4-hydroxyphenyl)butanoic acid: Another structurally similar compound with variations in the amino and hydroxy groups.
Uniqueness
4-amino-3-(2-hydroxyphenyl)butanoic acid is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
4-amino-3-(2-hydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-7(5-10(13)14)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYMHRSKGPQZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)



